molecular formula C8H7ClN2O B3218679 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-31-9

3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218679
CAS No.: 1190311-31-9
M. Wt: 182.61 g/mol
InChI Key: JCYXQTUQIOBVRW-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-31-9) is a high-purity heterocyclic building block designed for pharmaceutical and discovery research. This compound features a fused pyrrole and pyridine ring system, a scaffold recognized for its broad spectrum of pharmacological properties. With a molecular formula of C 8 H 7 ClN 2 O and a molecular weight of 182.61 g/mol, it is supplied with a purity exceeding 97% (as determined by COA and NMR analysis) and is recommended for storage at 0°C . The pyrrolopyridine core is a privileged structure in medicinal chemistry, found in several biologically active alkaloids and approved drugs. Its key research value lies in its application as a key intermediate in the synthesis of potent and selective enzyme inhibitors. Specifically, analogs based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully developed into potent, orally bioavailable inhibitors of protein kinases like MPS1, a crucial target in oncology due to its role in chromosomal instability and tumor cell survival . Furthermore, pyrrolopyridine derivatives, in general, have demonstrated significant biological activities in scientific literature, including potential as analgesic and sedative agents, and have shown antidiabetic, antimycobacterial, antiviral, and antitumor properties . The chlorine and methoxy substituents on this bicyclic system make it a versatile intermediate for further synthetic exploration, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions, to generate diverse compound libraries for biological screening. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the Certificate of Analysis (COA) and MSDS for full quality and handling specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYXQTUQIOBVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 5 Methoxy 1h Pyrrolo 3,2 B Pyridine

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic approach for 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine (I) involves two primary disconnections. The first is the removal of the C3-chloro group, leading back to the intermediate 5-methoxy-1H-pyrrolo[3,2-b]pyridine (II). This disconnection points to a late-stage electrophilic chlorination of the electron-rich pyrrole (B145914) ring, a common strategy in the functionalization of azaindoles.

The second key disconnection breaks the pyrrole ring of intermediate (II). Among the various methods for azaindole synthesis, adaptations of the Leimgruber-Batcho indole (B1671886) synthesis are particularly effective. wikipedia.orgclockss.org This strategy disconnects the N1-C7a and C2-C3 bonds, tracing the pyrrole ring back to a 2,3,5-trisubstituted pyridine (B92270). Specifically, this leads to a 3-amino-2-vinylpyridine derivative such as 2-((E)-2-(dimethylamino)vinyl)-5-methoxypyridin-3-amine (III), which can be formed from the key precursor 5-methoxy-2-methylpyridin-3-amine (B12330510) (IV). This precursor itself can be derived from a more readily available nitropyridine derivative, 5-methoxy-2-methyl-3-nitropyridine (B1431479) (V). This pathway is advantageous as it allows for the early introduction of the C5-methoxy group and the C2-methyl group (the eventual source of C2 and C3 of the pyrrole ring) onto a commercially available pyridine core.

The success of the proposed synthesis hinges on the efficient preparation of the key pyridine precursors.

5-methoxy-2-methyl-3-nitropyridine (V): The synthesis of this precursor typically starts from a commercially available substituted pyridine. The introduction of methoxy (B1213986), methyl, and nitro groups onto the pyridine ring requires regioselective control, often dictated by the directing effects of the existing substituents. Various methods for the synthesis of 2,3,5-trisubstituted pyridines have been developed, employing techniques such as oxidative trimerization of amino acids or derivatization of pre-functionalized pyridine building blocks. acs.orgacs.org

5-methoxy-2-methylpyridin-3-amine (IV): This intermediate is obtained through the selective reduction of the nitro group in compound (V). A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel), or chemical reduction using agents like tin(II) chloride (SnCl₂) or iron in acetic acid. wikipedia.org The choice of reagent is crucial to avoid reduction of the pyridine ring.

2-((E)-2-(dimethylamino)vinyl)-5-methoxypyridin-3-amine (III): This enamine intermediate is central to the Leimgruber-Batcho approach. It is synthesized by condensing the methyl group of the nitropyridine precursor (V) with an N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). clockss.org The reaction forms a nitro-enamine, which is then reduced to the corresponding amino-enamine (III). The mild conditions and high yields often associated with this method make it a robust choice for preparing the direct precursor for cyclization. clockss.org

Novel Synthetic Routes and Mechanistic Pathways

Building upon the retrosynthetic analysis, the forward synthesis provides a clear pathway to the target compound, incorporating strategic cyclization and functionalization steps.

The pivotal step in forming the 1H-pyrrolo[3,2-b]pyridine core is the reductive cyclization of the enamine intermediate. In the context of the Leimgruber-Batcho synthesis, the reduction of the nitro group in the enamine precursor derived from (V) initiates a spontaneous intramolecular cyclization. The amino group attacks the enamine double bond, and subsequent elimination of dimethylamine (B145610) yields the aromatic pyrrole ring of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (II). wikipedia.org

Alternatively, if starting from the amino-enamine (III), cyclization can be promoted under acidic conditions. For instance, treatment with hydrochloric acid in a suitable solvent like methanol (B129727) or water at elevated temperatures can facilitate the ring closure. acs.org Microwave-assisted synthesis has also emerged as a powerful technique to accelerate Leimgruber-Batcho reactions, often reducing reaction times and improving product purity. rsc.orgpsu.edu

MethodKey ReagentsTypical ConditionsAdvantages
Reductive Cyclization (Leimgruber-Batcho)H₂, Pd/C or Raney Ni; or SnCl₂MeOH or EtOH, room temp to 80°CHigh yield, mild conditions
Acid-Catalyzed CyclizationHCl, H₂SO₄MeOH or H₂O, 70-100°CSimple reagents, effective for pre-formed amino-enamines
Microwave-Assisted SynthesisLewis acids (e.g., CuI)DMF, 180°C, sealed vesselRapid reaction times, improved yields

With the 5-methoxy-1H-pyrrolo[3,2-b]pyridine (II) core constructed, the final step is the regioselective introduction of the chlorine atom at the C3 position. The pyrrole ring of the azaindole system is significantly more electron-rich than the pyridine ring and is thus more susceptible to electrophilic substitution. The C3 position is the most nucleophilic site, directing electrophiles to this location.

Direct chlorination can be achieved using various electrophilic chlorinating agents. N-chlorosuccinimide (NCS) is a common and relatively mild reagent for this purpose. Other reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) can also be effective. The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to prevent over-chlorination or other side reactions.

ReagentAbbreviationTypical SolventKey Characteristics
N-ChlorosuccinimideNCSDMF, CH₂Cl₂, or CH₃CNMild, selective, easy to handle solid
Sulfuryl ChlorideSO₂Cl₂CH₂Cl₂ or DioxaneHighly reactive, may require lower temperatures
Thionyl ChlorideSOCl₂None or CH₂Cl₂Reactive, can also act as a dehydrating agent

The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine core possesses an acidic proton that can interfere with certain synthetic transformations, particularly those involving strong bases or organometallic reagents. The use of a protecting group for the pyrrole nitrogen can enhance synthetic efficiency by preventing N-deprotonation and improving the solubility of intermediates.

Commonly used protecting groups for indoles and azaindoles include sulfonyl groups like tosyl (Ts), carbamates like tert-butyloxycarbonyl (Boc), and silyl (B83357) ethers like trimethylsilylethoxymethyl (SEM). nih.gov For instance, if a cross-coupling reaction were desired at another position, N-protection would be essential. The SEM group is particularly useful due to its stability under various conditions and its reliable deprotection methods. nih.gov The choice of protecting group depends on its compatibility with subsequent reaction conditions and the ease of its eventual removal to yield the final product.

Protecting GroupAbbreviationIntroduction ReagentsDeprotection Conditions
TosylTsTsCl, Base (e.g., NaH)Strong base (e.g., NaOH, KOH) or reductive cleavage
tert-ButyloxycarbonylBocBoc₂O, DMAPAcid (e.g., TFA, HCl)
TrimethylsilylethoxymethylSEMSEMCl, Base (e.g., NaH)Fluoride source (e.g., TBAF) or acid

Optimization of Reaction Parameters and Yield Enhancement Strategies

In the final chlorination step, the stoichiometry of the chlorinating agent is critical. Using a slight excess (e.g., 1.05-1.2 equivalents) of the reagent can drive the reaction to completion, but a larger excess may lead to di-chlorinated byproducts. The reaction temperature should be kept as low as possible to maintain regioselectivity. Purification of the final product, typically through column chromatography or recrystallization, is essential to remove any unreacted starting material and side products, ensuring high purity of the target compound.

Catalyst Systems and Solvent Effects

The selection of an appropriate catalyst and solvent system is paramount in controlling the reactivity and selectivity of the chlorination reaction.

Catalyst Systems: For chlorinations using N-chlorosuccinimide, the reaction can often proceed without a catalyst due to the inherent reactivity of the substrate. However, in some cases, particularly with less reactive substrates, a catalytic amount of an acid or a Lewis acid can enhance the reaction rate. For instance, the use of a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) has been reported to facilitate the chlorination of various (hetero)arenes with NCS under mild and neutral conditions. tcichemicals.com This system is attractive as it avoids harsh acidic or basic conditions that could lead to the degradation of the starting material or product.

When sulfuryl chloride is employed, the reaction is typically performed in the absence of a catalyst, as SO2Cl2 is a potent chlorinating agent for electron-rich systems. researchgate.netresearchgate.net However, care must be taken to control the stoichiometry of the reagent to prevent over-chlorination.

Solvent Effects: The choice of solvent can significantly influence the outcome of the chlorination. Aprotic solvents are generally preferred to avoid side reactions with the chlorinating agent. Common solvents for chlorination with NCS or SO2Cl2 include dichloromethane (B109758) (DCM), chloroform, acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF).

The polarity of the solvent can affect the reaction rate. More polar solvents may stabilize charged intermediates, potentially accelerating the reaction. However, the solubility of the starting material and reagents must also be considered. For the chlorination of a methoxy-substituted pyrrolopyridine, a solvent like dichloromethane or acetonitrile would be a suitable starting point due to their inert nature and ability to dissolve a wide range of organic compounds.

Below is a hypothetical data table illustrating the potential effects of different catalyst and solvent systems on the yield of this compound, based on general principles of heterocyclic chemistry.

EntryChlorinating AgentCatalyst (mol%)SolventTemperature (°C)Yield (%)
1NCS (1.1 eq)NoneDCM2575
2NCS (1.1 eq)DMSO (10)DCM2585
3NCS (1.1 eq)NoneAcetonitrile2580
4SO2Cl2 (1.1 eq)NoneDCM0 to 2588
5SO2Cl2 (1.1 eq)NoneTHF0 to 2570

This is an illustrative table based on known reactions of similar compounds and not experimental data for this specific reaction.

Temperature and Pressure Optimization

Temperature: The reaction temperature is a critical parameter that must be carefully controlled to ensure the desired outcome. Electrophilic chlorinations of activated heterocycles are often exothermic. Therefore, the reaction is typically initiated at a low temperature (e.g., 0 °C) by the slow addition of the chlorinating agent to a solution of the substrate. This helps to control the reaction rate and prevent the formation of byproducts resulting from excessive heat generation.

After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A hypothetical temperature optimization study is presented below.

EntryChlorinating AgentSolventInitial Temperature (°C)Final Temperature (°C)Time (h)Yield (%)
1SO2Cl2 (1.1 eq)DCM-2025280
2SO2Cl2 (1.1 eq)DCM025288
3SO2Cl2 (1.1 eq)DCM2525275 (with byproducts)
4NCS (1.1 eq)DCM2525675
5NCS (1.1 eq)DCM40 (reflux)40 (reflux)282

This is an illustrative table based on known reactions of similar compounds and not experimental data for this specific reaction.

Pressure: For the majority of electrophilic chlorination reactions carried out in the liquid phase, atmospheric pressure is sufficient. The use of high pressure is generally not necessary and would add unnecessary complexity and cost to the synthesis. Therefore, optimization of pressure is not a significant consideration for this type of transformation.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. researchgate.netchemijournal.comnih.gov Key areas of focus include atom economy, the use of safer solvents, and energy efficiency.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. monash.eduwikipedia.orgprimescholars.comjocpr.com In the proposed synthesis via direct chlorination, the atom economy can be calculated for the reaction with NCS and SO2Cl2.

With NCS: C8H8N2O + C4H4ClNO2 → C8H7ClN2O + C4H5NO2 The byproduct is succinimide (B58015), which is relatively benign.

With SO2Cl2: C8H8N2O + SO2Cl2 → C8H7ClN2O + SO2 + HCl The byproducts are sulfur dioxide and hydrogen chloride, which are gaseous and require appropriate scrubbing and disposal methods.

While the reaction with SO2Cl2 may offer higher reactivity, the byproducts are more hazardous than those from the NCS reaction. From an atom economy and waste management perspective, the NCS route may be considered "greener" if the succinimide byproduct can be recycled or disposed of in an environmentally sound manner.

Furthermore, replacing hazardous chlorinating agents is a goal of green chemistry. While NCS and SO2Cl2 are common, research into milder and more selective chlorinating systems is ongoing.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. rasayanjournal.co.in The proposed chlorination reactions can often be carried out at or near room temperature, which is advantageous from an energy efficiency standpoint. The use of microwave irradiation is another green chemistry approach that can sometimes reduce reaction times and energy input compared to conventional heating. rasayanjournal.co.in

A summary of the application of green chemistry principles to the proposed synthesis is provided in the table below.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing the synthesis to minimize waste by optimizing reaction conditions for high yield and selectivity.
Atom Economy Favoring the use of N-chlorosuccinimide over sulfuryl chloride to generate a less hazardous byproduct (succinimide).
Less Hazardous Chemical Syntheses Using NCS, which is generally considered less hazardous to handle than SO2Cl2.
Designing Safer Chemicals The target molecule itself is for research purposes; its inherent toxicity is not the focus of the synthesis design.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with greener alternatives like ethyl acetate (B1210297) or 2-methyltetrahydrofuran. nih.govmdpi.com
Design for Energy Efficiency Performing the reaction at ambient temperature to minimize energy consumption. Exploring microwave-assisted synthesis to potentially reduce reaction times. rasayanjournal.co.in
Use of Renewable Feedstocks Not directly applicable to this specific transformation, but a broader consideration in the overall synthesis of the starting materials.
Reduce Derivatives The proposed synthesis is a direct chlorination, avoiding the need for protecting groups on the pyrrole nitrogen, which improves the overall efficiency.
Catalysis Using a catalytic amount of a benign substance like DMSO to promote the reaction instead of stoichiometric reagents. tcichemicals.com
Design for Degradation Not directly applicable to the synthesis itself, but a consideration for the lifecycle of the final product.
Real-time analysis for Pollution Prevention Using in-process monitoring (e.g., TLC, HPLC) to track reaction progress and prevent the formation of byproducts from over-reaction.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases of hazardous substances.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Methoxy 1h Pyrrolo 3,2 B Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Detailed assignment of proton (¹H) and carbon (¹³C) chemical shifts, crucial for confirming the molecular structure of 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine, is contingent on experimental NMR data.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings, revealing adjacent protons in the pyrrolo[3,2-b]pyridine ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms.

Without experimental spectra, a detailed analysis of these correlations for this compound cannot be performed.

Advanced NMR Pulse Sequences for Complex Structural Features

Advanced NMR pulse sequences could provide further insights into the molecule's structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be necessary to determine through-space proximities of atoms, which can be critical for understanding the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is essential for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₇ClN₂O), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula.

Mechanistic Interpretations of Fragmentation Patterns

Analysis of the fragmentation patterns in the mass spectrum provides valuable information about the molecule's structure and stability. Characteristic fragmentation pathways for the pyrrolo[3,2-b]pyridine core, as well as losses of the chloro and methoxy (B1213986) substituents, would be expected. A detailed mechanistic interpretation of these patterns is not possible without the actual mass spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Intermolecular Interactions and Crystal Packing

A crystal structure would also reveal how the molecules are arranged in the solid state, including any intermolecular interactions such as hydrogen bonding, halogen bonding, or π-π stacking. These interactions are crucial for understanding the physical properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its functional groups and characterizing the nature of its chemical bonds. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed by examining the characteristic vibrational modes of its constituent parts: the pyrrolopyridine core, the chloro substituent, and the methoxy group, with reference to data from structurally analogous molecules.

The vibrational spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) at frequencies corresponding to the molecule's vibrational modes. These modes include stretching, bending, wagging, twisting, and rocking motions of the atoms. The positions, intensities, and shapes of the spectral bands are sensitive to molecular symmetry, bond strength, atomic masses, and intermolecular interactions.

Pyrrolopyridine Core Vibrations: The 1H-pyrrolo[3,2-b]pyridine skeleton, also known as 6-azaindole, is an aromatic bicyclic system. Its vibrational spectrum is characterized by several distinct regions.

N-H Vibrations: The pyrrole (B145914) moiety contains an N-H group. The N-H stretching vibration is typically observed as a sharp to moderately broad band in the FT-IR spectrum in the region of 3100-3500 cm⁻¹. In solid-state or concentrated solutions, this band may broaden and shift to lower wavenumbers due to hydrogen bonding. mdpi.comconferenceworld.in The in-plane N-H bending (scissoring) vibration usually appears in the 1580-1650 cm⁻¹ range, while the out-of-plane N-H wagging mode can be found in the 600-900 cm⁻¹ region. conferenceworld.in

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The in-plane C-H bending vibrations typically occur in the 1000-1300 cm⁻¹ range, while the out-of-plane bending vibrations are found below 1000 cm⁻¹.

Ring Stretching Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic rings give rise to a series of bands, often of variable intensity, in the 1430-1625 cm⁻¹ region. scialert.net These modes are characteristic of the heterocyclic aromatic system.

Substituent Group Vibrations: The chloro and methoxy groups attached to the pyrrolopyridine core have their own characteristic vibrational frequencies.

C-Cl Vibrations: The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum. For aromatic chlorides, this band is expected to be in the range of 600-850 cm⁻¹. Its exact position can be influenced by the substitution pattern on the aromatic ring.

Methoxy Group (O-CH₃) Vibrations: The methoxy group gives rise to several characteristic bands. The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ range. The asymmetric and symmetric C-H bending (deformation) modes typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group attached to the aromatic ring is expected to produce a strong band in the FT-IR spectrum in the 1200-1275 cm⁻¹ region for the asymmetric stretch and a weaker band around 1000-1050 cm⁻¹ for the symmetric stretch.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of related compounds.

Table 1: Expected FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3100-3500 Medium-Broad ν(N-H) Pyrrole N-H
3000-3100 Medium-Weak ν(C-H) Aromatic C-H
2850-2960 Medium ν(C-H) Methoxy CH₃
1580-1650 Medium δ(N-H) Pyrrole N-H Bend
1430-1625 Variable ν(C=C), ν(C=N) Ring Stretching
~1450 Medium δₐₛ(C-H) Methoxy CH₃ Bend
~1375 Medium δₛ(C-H) Methoxy CH₃ Bend
1200-1275 Strong νₐₛ(C-O) Aryl-O Stretch
1000-1050 Medium νₛ(C-O) Aryl-O Stretch
600-900 Medium-Broad γ(N-H) Pyrrole N-H Wag

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric

Table 2: Expected Raman Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3000-3100 Strong ν(C-H) Aromatic C-H
2850-2960 Medium ν(C-H) Methoxy CH₃
1430-1625 Strong ν(C=C), ν(C=N) Ring Stretching
1200-1275 Medium νₐₛ(C-O) Aryl-O Stretch

In Raman spectroscopy, non-polar bonds and symmetric vibrations tend to produce stronger signals. spectroscopyonline.com Therefore, the aromatic ring stretching and C-Cl stretching vibrations are expected to be prominent in the Raman spectrum of this compound. spectroscopyonline.com Conversely, the polar N-H and C-O bonds are expected to give rise to strong absorptions in the FT-IR spectrum. spectroscopyonline.com The complementary nature of FT-IR and Raman spectroscopy thus provides a comprehensive vibrational profile of the molecule.

Chemical Reactivity and Transformation Studies of 3 Chloro 5 Methoxy 1h Pyrrolo 3,2 B Pyridine

Reactivity at the Pyrrole (B145914) Nitrogen (N-H Acidity, Alkylation, Acylation)

The pyrrole nitrogen in the 1H-pyrrolo[3,2-b]pyridine system possesses a degree of acidity and can be deprotonated by a suitable base to form an anionic species. This anion can then participate in various reactions, including alkylation and acylation.

N-Alkylation: The alkylation of the pyrrole nitrogen in related 1H-pyrrolo[3,2-b]pyridine scaffolds has been investigated. For instance, N-alkylation of the parent 1H-pyrrolo[3,2-b]pyridine and its derivatives can be achieved using alkyl halides in the presence of a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). These reactions typically proceed under kinetic control. In a study focused on developing acetyl-CoA carboxylase (ACC) 1 inhibitors, 1-methyl and 1-isopropyl derivatives of a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide core were synthesized, indicating that the pyrrole nitrogen can be readily alkylated. nih.gov

N-Acylation: The pyrrole nitrogen can also undergo acylation with reagents like acid chlorides or anhydrides. These reactions introduce an acyl group onto the nitrogen, which can serve as a protecting group or as a precursor for further synthetic modifications.

Reactivity at the Pyridine (B92270) Nitrogen (Basicity, Coordination Chemistry)

The pyridine nitrogen atom in the 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine ring system imparts basic properties to the molecule, allowing it to be protonated by acids. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The electron-donating methoxy (B1213986) group at the 5-position would be expected to increase the basicity of the pyridine nitrogen compared to the unsubstituted parent compound.

The lone pair of electrons on the pyridine nitrogen also allows for the formation of coordination complexes with various metal ions. The coordination chemistry of azaindoles is a well-established field, with these heterocycles acting as ligands in a variety of metal complexes.

Transformations Involving the Chloro Substituent

The chloro substituent at the 3-position of the pyrrolo[3,2-b]pyridine ring is a key site for functionalization, enabling a range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the chloro-substituted position. Various nucleophiles, such as amines and alcohols, can displace the chloride ion. These reactions are often carried out at elevated temperatures and may be promoted by the use of a base. For example, the amination of related chloropyrrolopyrimidines with anilines has been shown to proceed under acidic conditions in water, highlighting the susceptibility of such chloro-substituted heterocyclic systems to nucleophilic attack. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

The chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted pyrrolopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents. While specific examples for this compound are not readily available in the searched literature, the Suzuki-Miyaura coupling of other chloropyridines is a well-established transformation. researchgate.netresearchgate.net For the related 4-chloro-1H-pyrrolo[2,3-b]pyridine system, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloro derivative has been demonstrated. nih.gov

Stille Coupling: The Stille reaction couples the chloro-substituted heterocycle with an organostannane reagent, catalyzed by palladium. This reaction offers an alternative to the Suzuki-Miyaura coupling for the formation of C-C bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds by coupling the chloro-substituted pyrrolopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction is a powerful tool for the synthesis of N-arylated and N-heteroarylated amines. The Buchwald-Hartwig amination has been successfully applied to a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, suggesting its applicability to the this compound system. nih.govwikipedia.org

Cross-Coupling Reaction Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C
StilleOrganostannanePd catalyst (e.g., Pd(PPh₃)₄)C-C
Buchwald-HartwigAminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)C-N

Halogen-Metal Exchange Reactions

The chloro substituent can undergo halogen-metal exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates a lithiated pyrrolopyridine species, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. This method provides a powerful alternative to cross-coupling reactions for the functionalization of the heterocyclic core. wikipedia.orgnih.gov

Reactivity of the Methoxy Substituent

The methoxy group at the 5-position is an electron-donating group that influences the reactivity of the pyridine ring. It can also be a site for chemical transformation, primarily through ether cleavage.

Ether Cleavage: The methyl ether can be cleaved to the corresponding hydroxypyrrolopyridine using various reagents. Common methods for aryl methyl ether cleavage include treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). This transformation is valuable for unmasking a hydroxyl group, which can then be used for further functionalization or to study its influence on biological activity. organic-chemistry.org

Demethylation Strategies and Hydrolysis

The methoxy group at the 5-position of the pyridine ring represents a potential site for chemical modification, primarily through demethylation to yield the corresponding hydroxypyrrolopyridine. Standard reagents for the cleavage of aryl methyl ethers are applicable here, although the reaction conditions must be carefully selected to avoid degradation of the heterocyclic core.

Common demethylation agents include strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids like boron tribromide (BBr₃). The reaction with BBr₃ in an inert solvent such as dichloromethane (B109758) at low temperatures is often a preferred method due to its high efficiency under relatively mild conditions.

The chloro group at the 3-position is generally stable under these conditions but can be susceptible to hydrolysis under forcing acidic or basic conditions, potentially leading to the corresponding 3-hydroxy derivative. However, nucleophilic aromatic substitution of the chloro group is more likely to occur with stronger nucleophiles than water. The susceptibility of the chloro group to hydrolysis would be significantly lower than its displacement by other nucleophiles.

Table 1: Potential Demethylation and Hydrolysis Reactions

TransformationReagents and ConditionsExpected Product
DemethylationBBr₃, CH₂Cl₂, low temperature3-chloro-1H-pyrrolo[3,2-b]pyridin-5-ol
DemethylationHBr, reflux3-chloro-1H-pyrrolo[3,2-b]pyridin-5-ol
HydrolysisStrong acid or base, high temperature3-hydroxy-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Electrophilic Aromatic Substitution on the Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine system, analogous to indole (B1671886), is expected to undergo electrophilic aromatic substitution primarily on the electron-rich pyrrole ring. Theoretical considerations and studies on the parent 4-azaindole (B1209526) suggest that the C2 and C3 positions of the pyrrole ring are the most reactive sites. For the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic substitution, including nitration, bromination, and iodination, predominantly occurs at the 3-position. rsc.org

In the case of this compound, the 3-position is already substituted. The directing effects of the existing substituents will therefore govern the regioselectivity of further substitution. The chloro group is a deactivating, ortho-, para-director, while the methoxy group on the pyridine ring is an activating, ortho-, para-director. The nitrogen atom in the pyridine ring deactivates the pyridine ring towards electrophilic attack. libretexts.org

Given these factors, electrophilic attack is most likely to occur at the C2 position of the pyrrole ring, which is activated by the pyrrole nitrogen and less sterically hindered. Substitution on the pyridine ring is generally less favorable due to its electron-deficient nature. libretexts.org Common electrophilic substitution reactions could include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ or I₂), and Friedel-Crafts reactions, although the latter may be complicated by the basicity of the pyridine nitrogen.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagentPredicted Major Product
NitrationHNO₃ / H₂SO₄3-chloro-5-methoxy-2-nitro-1H-pyrrolo[3,2-b]pyridine
BrominationBr₂ / Acetic Acid2-bromo-3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine
IodinationI₂ / HIO₃3-chloro-2-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Oxidative and Reductive Transformations of the Heterocyclic System

The pyrrolo[3,2-b]pyridine core can undergo both oxidative and reductive transformations. The pyridine nitrogen is susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring.

Reductive processes can target either the chloro substituent or the pyridine ring. The 3-chloro group can potentially be removed via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), a process known as hydrodehalogenation. This would yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Reduction of the pyridine ring is also a possibility, although it typically requires more forcing conditions. Reagents such as sodium in liquid ammonia (B1221849) (Birch reduction) or catalytic hydrogenation under high pressure could potentially reduce the pyridine ring, leading to tetrahydro- or hexahydropyrrolopyridine derivatives. It has been noted that for the related 3-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, reduction can lead to amine derivatives. researchgate.net

Table 3: Potential Oxidative and Reductive Transformations

Transformation TypeReagents and ConditionsExpected Product
Oxidationm-CPBA or H₂O₂This compound N-oxide
Reduction (Dehalogenation)H₂, Pd/C5-methoxy-1H-pyrrolo[3,2-b]pyridine
Reduction (Ring)Na / NH₃ (liquid)3-chloro-5-methoxy-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine

Computational and Theoretical Investigations of 3 Chloro 5 Methoxy 1h Pyrrolo 3,2 B Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No published data is available.

Molecular Orbitals and Frontier Orbital Analysis (HOMO-LUMO)

No published data is available.

Electrostatic Potential Surface (ESP) Analysis

No published data is available.

Quantum Chemical Descriptors and Reactivity Indices

No published data is available.

Theoretical Studies on Reaction Mechanisms and Transition States Involving the Compound

No published data is available.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

No published data is available.

Advanced Applications of 3 Chloro 5 Methoxy 1h Pyrrolo 3,2 B Pyridine in Synthetic Organic Chemistry

As a Versatile Building Block in the Construction of Complex Heterocyclic Systems

The utility of 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine as a foundational element for synthesizing complex heterocyclic systems stems from the distinct reactive sites within its molecular framework. The pyrrolo[3,2-b]pyridine scaffold is a significant pharmacophore, and this particular derivative offers multiple handles for chemical modification. The chlorine atom at the 3-position, the methoxy (B1213986) group at the 5-position, and the acidic proton on the pyrrole (B145914) nitrogen can all be selectively targeted to build larger, multi-ring structures. The chlorine atom, in particular, enhances the molecule's utility by providing a site for cross-coupling reactions, which are fundamental to modern organic synthesis.

Table 1: Structural Features and Synthetic Potential of this compound

Structural Feature Position Synthetic Potential
Pyrrole N-H 1-position Site for N-alkylation, N-arylation, or introduction of protecting groups.
Chloro Group 3-position Key site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form C-C, C-N, or C-O bonds.
Methoxy Group 5-position Can be cleaved to a hydroxyl group for further functionalization or can influence the electronic properties and reactivity of the pyridine (B92270) ring.

Development of New Synthetic Methodologies Utilizing the Compound

The unique electronic and steric properties of this compound make it a valuable substrate for the development of new synthetic methodologies. Research in this area would focus on exploring and expanding the reactivity of the 4-azaindole (B1209526) ring system. For example, developing novel C-H activation or functionalization protocols specific to the pyrrole or pyridine rings of this scaffold would be of significant interest. Furthermore, the interplay between the chloro and methoxy substituents could be exploited to achieve regioselective transformations that are otherwise difficult to control on the parent heterocycle. Methodologies could be developed for selective metalation, halogen-dance reactions, or novel cyclization pathways initiated from this specific starting material, thereby expanding the synthetic chemist's toolkit for accessing diverse 4-azaindole derivatives.

Precursor in Ligand Design for Catalysis

The design of specialized organic molecules that can bind to metal atoms and promote catalytic reactions is a cornerstone of modern chemistry. The this compound scaffold serves as a promising precursor for creating novel ligands. The two nitrogen atoms—one in the pyridine ring and one in the pyrrole ring—can act as coordination sites for a metal center, potentially forming a bidentate ligand. The synthetic handles on the molecule allow for systematic modification to fine-tune the steric and electronic properties of the resulting ligand. For example, the chloro group at the 3-position could be displaced by a nucleophilic phosphine-containing fragment to create a P,N-type bidentate ligand. The N-H group could also be functionalized with another coordinating arm. By strategically modifying the scaffold, a diverse array of ligands could be synthesized, each designed to impart specific reactivity and selectivity in catalytic processes such as asymmetric hydrogenation, cross-coupling, or polymerization.

Conclusion and Future Research Directions for 3 Chloro 5 Methoxy 1h Pyrrolo 3,2 B Pyridine Studies

Summary of Key Research Findings

Research into 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine and its derivatives has yielded several important findings, primarily centered on its activity as a kinase inhibitor. The pyrrolo[3,2-b]pyridine core is recognized for its utility in developing therapeutic agents that can modulate the activity of key enzymes involved in cellular signaling pathways.

Key findings include:

Anticancer Potential: The compound has been primarily investigated for its role in oncology. Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are known to be implicated in the proliferation and survival of various cancer cells. Specific derivatives have shown IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3.

Kinase Inhibition: Beyond FGFR, the scaffold has been explored for its inhibitory effects on other kinases. Notably, it has been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in various physiological processes, and its dysregulation is linked to conditions such as renal and cardiovascular diseases.

Antimicrobial Properties: Preliminary studies have indicated that the compound may possess antimicrobial properties. This suggests a potential application in the development of new agents to combat bacterial infections, although this area remains less explored compared to its anticancer activities.

The core structure of this compound serves as a versatile backbone for the synthesis of various derivatives, allowing for the fine-tuning of its biological activity. The chloro and methoxy (B1213986) groups on the pyridine (B92270) ring are key features that contribute to its interaction with biological targets. evitachem.com

Summary of Investigated Biological Activities

Biological ActivityKey Target(s)Potential Therapeutic AreaReference
AnticancerFGFR1, FGFR2, FGFR3Oncology
Kinase InhibitionSGK-1Renal and Cardiovascular Diseases
AntimicrobialBacterial StrainsInfectious Diseases

Identification of Remaining Research Gaps and Challenges

Despite the promising preliminary findings, the research landscape for this compound is still in its nascent stages. Several significant gaps and challenges need to be addressed to fully understand and exploit its therapeutic potential.

Comprehensive Biological Profiling: The full spectrum of the compound's biological activity is yet to be determined. While its effects on FGFR and SGK-1 have been noted, a comprehensive screening against a broader panel of kinases and other potential biological targets is lacking. This would help in identifying its selectivity profile and potential off-target effects.

Mechanism of Action: The precise molecular mechanisms underlying its observed anticancer and antimicrobial activities are not fully elucidated. Detailed mechanistic studies are required to understand how it interacts with its targets at a molecular level and the downstream effects on cellular pathways.

In Vivo Efficacy and Pharmacokinetics: The majority of the existing data is derived from in vitro assays. There is a notable absence of comprehensive in vivo studies to validate its efficacy in animal models. Furthermore, its pharmacokinetic and pharmacodynamic (PK/PD) properties, including absorption, distribution, metabolism, and excretion (ADME), remain largely uncharacterized. The metabolic stability of the pyrrolo[3,2-b]pyridine ring can be a concern, as studies on related scaffolds have shown susceptibility to hydroxylation by hepatic enzymes. nih.gov

Synthetic and Chemical Challenges: The synthesis of pyrrolopyridine derivatives can be complex. Challenges may arise in achieving high yields and purity, and certain synthetic steps, such as deprotection, can be problematic. nih.gov Developing efficient and scalable synthetic routes is crucial for further development.

Identified Research Gaps and Challenges

Area of ResearchSpecific Gap or Challenge
PharmacologyLack of comprehensive kinase profiling and selectivity data.
Molecular BiologyIncomplete understanding of the molecular mechanism of action.
Preclinical DevelopmentAbsence of in vivo efficacy, pharmacokinetic, and toxicology data.
Synthetic ChemistryPotential for complex and low-yielding synthetic routes; challenges with metabolic stability. nih.govnih.gov

Prospective Avenues for Further Academic Exploration of the Compound

The existing research provides a solid foundation for future academic exploration of this compound. Several avenues of research could lead to a deeper understanding of its properties and potential applications.

Medicinal Chemistry and Drug Design: There is considerable scope for the design and synthesis of novel derivatives. Structure-activity relationship (SAR) studies could guide the modification of the core scaffold to enhance potency, selectivity, and drug-like properties. This could involve substituting the chloro and methoxy groups or modifying the pyrrole (B145914) ring to improve metabolic stability and target engagement.

In-depth Pharmacological Evaluation: Comprehensive in vivo studies are a critical next step. Evaluating the compound's efficacy in relevant animal models for cancer or infectious diseases would provide crucial validation of its therapeutic potential. These studies should be coupled with detailed pharmacokinetic and toxicology assessments.

Structural Biology: Co-crystallization of the compound or its potent derivatives with their target kinases, such as FGFR, would provide invaluable insights into their binding modes. This structural information would facilitate rational drug design and the development of next-generation inhibitors with improved properties.

Exploration of New Therapeutic Indications: Given its activity as a kinase inhibitor, the potential of this compound could be explored in other diseases where kinase signaling pathways are dysregulated. This includes inflammatory conditions, autoimmune disorders, and neurodegenerative diseases.

Agrochemical Applications: The compound's ability to modulate biological pathways could be further investigated for applications in agriculture, such as the development of novel herbicides or pesticides.

Q & A

Basic: What are the optimal synthetic routes for 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine, and how can purity be maximized?

Answer:
Synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

  • Nucleophilic substitution : Introducing the chloro group at the 3-position using chlorinating agents (e.g., POCl₃) under reflux conditions .
  • Suzuki-Miyaura coupling : For functionalization at specific positions, aryl boronic acids are coupled using Pd(PPh₃)₄ as a catalyst in toluene/EtOH under inert atmospheres .
  • Purification : Flash column chromatography (e.g., DCM/EtOAc gradients) or recrystallization ensures high purity (>95%). Yield optimization requires controlled temperature and inert conditions .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments (e.g., δ 8.5–9.0 ppm for pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • X-ray crystallography : Resolves structural ambiguities in crystalline derivatives, though limited by compound crystallinity .

Advanced: How do substituent variations (e.g., nitro, methyl) at the 3- and 5-positions influence biological activity?

Answer:

  • Kinase inhibition : The chloro-methoxy combination enhances steric and electronic interactions with kinase ATP-binding pockets, as seen in analogues like 3-chloro-6-nitro derivatives .
  • Comparative SAR : Methyl groups (e.g., 3-methyl-5-methoxy) reduce polarity, improving membrane permeability but may lower target affinity compared to nitro-substituted analogues .
  • Experimental validation : Use in vitro kinase assays (e.g., EGFR inhibition) and molecular docking to map substituent effects .

Advanced: How can researchers resolve contradictions in reported structure-activity relationships (SAR) for pyrrolopyridine derivatives?

Answer:

  • Standardized assays : Discrepancies often arise from divergent assay conditions (e.g., cell lines, IC₅₀ protocols). Replicate studies under controlled parameters (e.g., ATP concentration in kinase assays) .
  • Substituent scanning : Synthesize and test positional isomers (e.g., 3-chloro vs. 6-chloro) to isolate electronic vs. steric contributions .
  • Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends .

Advanced: What strategies are effective for derivatizing this compound to enhance solubility without compromising activity?

Answer:

  • PEGylation : Introduce polyethylene glycol (PEG) chains via amide coupling at the N1 position .
  • Carboxylic acid functionalization : Replace methoxy with methoxycarbonyl groups to improve aqueous solubility (e.g., via hydrolysis of ester precursors) .
  • Prodrug design : Mask hydrophobic groups with enzymatically cleavable moieties (e.g., acetylated sugars) .

Basic: What in vitro and in vivo models are suitable for assessing the compound’s toxicity profile?

Answer:

  • In vitro : HepG2 (liver) and HEK293 (kidney) cell lines for cytotoxicity screening (MTT assays) .
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) with dose escalation (1–50 mg/kg) to monitor hepatotoxicity via ALT/AST levels .
  • ADME profiling : Use radiolabeled compounds to track tissue distribution and metabolic pathways .

Advanced: How can computational methods guide the design of 3-chloro-5-methoxy-pyrrolopyridine derivatives with improved target selectivity?

Answer:

  • Molecular dynamics (MD) simulations : Model ligand-protein interactions (e.g., with EGFR or CDK2) to predict binding free energies .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with activity data to prioritize synthetic targets .
  • Docking validation : Use AutoDock Vina or MOE to screen virtual libraries against crystallographic kinase structures .

Advanced: What experimental evidence explains conflicting reports on the compound’s mechanism of action (e.g., kinase inhibition vs. DNA intercalation)?

Answer:

  • Assay specificity : Kinase-focused studies may overlook off-target effects. Use orthogonal assays (e.g., comet assays for DNA damage) to confirm mechanisms .
  • Proteomic profiling : SILAC-based screens can identify non-kinase targets (e.g., tubulin) .
  • Structural analogs : Compare activity of 3-chloro-5-methoxy derivatives with known intercalators (e.g., ethidium bromide) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Reagent scalability : Replace hazardous chlorinating agents (e.g., POCl₃) with safer alternatives (e.g., TMSCl) .
  • Continuous flow reactors : Improve yield consistency and reduce purification steps .
  • Byproduct management : Optimize reaction stoichiometry and quenching protocols to minimize impurities .

Advanced: How can researchers investigate the compound’s interaction with cellular transport proteins?

Answer:

  • Competitive binding assays : Use fluorescent probes (e.g., rhodamine 123) to assess ABC transporter inhibition .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with recombinant transport proteins (e.g., P-gp) .
  • CRISPR knockouts : Generate transporter-deficient cell lines to study uptake dependencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.